molecular formula C18H18ClN3OS B3530276 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No. B3530276
M. Wt: 359.9 g/mol
InChI Key: GGIUFEPHEKTDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as CIET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CIET belongs to the class of thiourea derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, studies have suggested that N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea may exert its therapeutic effects by inhibiting various signaling pathways involved in cancer growth and inflammation. N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to modulate the activity of enzymes involved in oxidative stress and cell death pathways, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth. In inflammation research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its high purity and stability. N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is its low solubility in water, which may affect its bioavailability in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in different disease models.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea research. One area of interest is to study the potential synergistic effects of N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea with other compounds in cancer and inflammation research. Another area of interest is to investigate the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in vivo to determine its optimal dosage and administration route. In addition, further studies are needed to explore the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in other diseases such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, or N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, is a promising compound for scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo, and further studies are needed to determine its optimal dosage and administration route in different disease models. N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea research has several future directions, and its potential therapeutic applications warrant further investigation.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied extensively for its potential therapeutic applications. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been studied for its anti-inflammatory properties and has shown to reduce the production of inflammatory cytokines in vitro. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-23-17-7-6-13(19)10-16(17)22-18(24)20-9-8-12-11-21-15-5-3-2-4-14(12)15/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIUFEPHEKTDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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